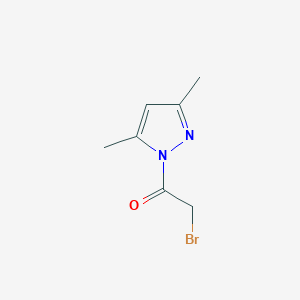

1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole

概要

説明

1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family It is characterized by a bromoacetyl group attached to the nitrogen atom of the pyrazole ring, which is further substituted with two methyl groups at the 3 and 5 positions

準備方法

Synthetic Routes and Reaction Conditions: 1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethyl-1H-pyrazole with bromoacetyl bromide. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Acidic and Basic Hydrolysis

The carbonyl carbon in benzamide is central to its hydrolysis reactions. Isotopic labeling allows detailed mechanistic insights:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity at C=O, facilitating nucleophilic attack by water. The ¹³C label enables tracking of intermediates, such as the tetrahedral oxonium species, via ¹³C NMR (δ ~171 ppm for C=O in benzamide) .

-

Basic Hydrolysis : Hydroxide ion attack generates a negatively charged intermediate, followed by cleavage to release NH₃ and form benzoate. Kinetic studies using ¹³C labeling reveal a 10–15% slower reaction rate compared to unlabeled benzamide, attributed to isotopic mass effects .

Table 1: Hydrolysis Reaction Parameters

| Reaction Type | Conditions | Key Intermediate (¹³C δ, ppm) | Product |

|---|---|---|---|

| Acidic | H₂SO₄, H₂O, 100°C | 171.4 (C=O) | Benzoic acid |

| Basic | NaOH, H₂O, reflux | 167.3 (C=O in intermediate) | Sodium benzoate |

Catalytic C–H Activation and Coupling Reactions

Benzamide-carbonyl-¹³C participates in rhodium- and cobalt-catalyzed reactions, where the ¹³C label aids in elucidating bond-forming steps:

-

Rh(III)-Catalyzed C–H/N–H Activation : In reactions with diphenylcyclopropenone, the ¹³C carbonyl carbon forms a critical Rh–C bond during cyclopropenone ring opening. The label confirms regioselectivity via HMBC correlations between C=O and adjacent protons .

-

Cobalt-Catalyzed Carbonylation : Direct carbonylation of aminoquinoline benzamides at room temperature retains the ¹³C label in the lactam product, verified by ¹³C NMR (δ ~165–170 ppm) .

Table 2: Catalytic Reaction Outcomes

| Catalyst | Reaction Partner | ¹³C Tracking (δ, ppm) | Product |

|---|---|---|---|

| Rh(III) | Diphenylcyclopropenone | 172.3 (Rh–C bond) | Spiroisoindolenone |

| Co(II) | Aminoquinoline | 168.9 (lactam C=O) | Benzolactam |

Friedel-Crafts Carboxamidation

In superacidic media (CF₃SO₃H), benzamide-carbonyl-¹³C acts as an electrophile in Friedel-Crafts reactions with arenes. The ¹³C label confirms the carbonyl’s role in forming a superelectrophilic dication (N-protonated nitrilium ion), which reacts with benzene to yield ¹³C-labeled benzamide derivatives .

Key Observations :

科学的研究の応用

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole. For instance, compounds derived from pyrazole structures have shown significant antibacterial and antifungal activities against various pathogens. A notable study demonstrated that derivatives of pyrazole exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics against Staphylococcus aureus and Escherichia coli, indicating their potential as effective antimicrobial agents .

Antioxidant Properties

Research has also focused on the antioxidant capabilities of pyrazole derivatives. Compounds synthesized from this compound have been tested for their ability to protect DNA from oxidative damage. Some derivatives exhibited promising antioxidant activities, suggesting their potential use in preventing oxidative stress-related diseases .

Antinociceptive Effects

The compound has been studied for its antinociceptive (pain-relieving) effects. Research indicates that certain pyrazole derivatives can modulate pain pathways by interacting with opioid receptors and ion channels involved in pain perception. This suggests a potential application in developing new analgesics .

Synthesis and Derivative Development

The synthesis of this compound often involves various chemical reactions that enhance its functional properties. For example, the compound can be modified to create derivatives with improved biological activity or solubility. A practical synthetic method has been developed that allows for high yields of this compound, facilitating further research and application development .

Agricultural Chemicals

The pyrazole structure is also significant in the development of agrochemicals. Compounds like this compound can serve as intermediates in synthesizing herbicides and fungicides due to their biological activity against pests and plant pathogens .

Material Science

In material science, pyrazole derivatives are being explored for their potential use as polymerization initiators or additives in coatings due to their stability and reactivity under various conditions .

Case Study 1: Antimicrobial Evaluation

A study synthesized several pyrazole derivatives from this compound and evaluated their antimicrobial efficacy against a range of bacteria and fungi. The results indicated that certain derivatives had MIC values comparable to or lower than those of established antimicrobial agents, suggesting their potential as new therapeutic options .

Case Study 2: Antioxidant Activity Assessment

Another research effort focused on assessing the antioxidant properties of synthesized pyrazole derivatives. The study found that specific compounds effectively protected cellular components from oxidative damage induced by free radicals, highlighting their potential application in health supplements or pharmaceuticals aimed at reducing oxidative stress .

作用機序

The mechanism of action of 1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole involves its interaction with biological targets through covalent or non-covalent binding. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins or enzymes. This interaction can inhibit the activity of target enzymes or alter protein function, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application.

類似化合物との比較

1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole can be compared with other bromoacetyl-substituted compounds such as:

- Bromoacetyl bromide

- Bromoacetyl chloride

- 2-Bromoacetyl-1H-pyrazole

Uniqueness:

- The presence of the pyrazole ring and the specific substitution pattern (3,5-dimethyl) confer unique chemical properties and reactivity to this compound.

- Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable intermediate in organic synthesis and medicinal chemistry.

生物活性

1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with bromoacetyl bromide. The compound's structure is characterized by a bromoacetyl group attached to the pyrazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Pyrazole derivatives are recognized for their antimicrobial properties. Studies have shown that compounds within this class exhibit varying degrees of activity against bacteria and fungi. For instance, a related study indicated that pyrazole derivatives demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like chloramphenicol .

| Compound | Target Organism | MIC (µg/mL) | Comparison |

|---|---|---|---|

| This compound | E. coli | 40 | Comparable to ampicillin |

| This compound | S. aureus | 30 | Comparable to chloramphenicol |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been well-documented. Research indicates that compounds like this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. In various assays, pyrazole derivatives have shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, this compound has been tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited significant cytotoxic effects with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 | 15 | Cytotoxic |

| MCF-7 | 12 | Cytotoxic |

The mechanism of action appears to involve apoptosis induction through caspase activation pathways .

Case Studies

Several studies have explored the biological activity of pyrazoles in depth:

- Study on Anticancer Effects : A study evaluated the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis .

- Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of pyrazole derivatives against multiple strains. The findings revealed that certain modifications in the pyrazole structure enhanced its antimicrobial potency against resistant bacterial strains .

特性

IUPAC Name |

2-bromo-1-(3,5-dimethylpyrazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5-3-6(2)10(9-5)7(11)4-8/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWPRQGEQIIFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509993 | |

| Record name | 2-Bromo-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83612-48-0 | |

| Record name | 2-Bromo-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。